4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “4-Bromo-2-methoxybenzyl alcohol”, the molecular formula is C8H9BrO2 . This gives us some insight into the possible structure of “4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde”, but without more specific information, a complete analysis isn’t possible.Physical and Chemical Properties Analysis

For “4-Bromo-2-methoxybenzyl alcohol”, it has a molecular weight of 217.06 g/mol and is insoluble in water . It has a melting point of 66°C to 70°C . These properties give us some clues about the physical and chemical properties of “this compound”, but without more specific information, a complete analysis isn’t possible.Aplicaciones Científicas De Investigación

Solid Phase Organic Synthesis

4-Hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, similar in structure to 4-Bromo-2-(4-methoxybenzyloxy)-benzaldehyde, have been investigated for their utility as linkers in solid phase organic synthesis. This process involves reductive amination of these aldehydes attached to resins, leading to secondary amines, which are then derivatized into various compounds like ureas, sulfonamides, and aryl amides. The derivatives are cleaved from the support to yield high purity products (Swayze, 1997).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds using precursors similar to this compound. For example, a study synthesized N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, examining their gas chromatographic separations and mass spectral data (Abiedalla et al., 2021).

Synthesis of Bromophenols

Bromophenols, structurally related to this compound, have been isolated from marine algae. These compounds exhibit cytotoxic and antibacterial activities, highlighting their potential in pharmacological research (Lijun et al., 2005).

Liquid-Phase Oxidation Studies

In a study focusing on the oxidation of methylbenzenes, a compound structurally akin to this compound, 3-bromo-4-methoxytoluene, was formed. This research provides insights into the oxidation processes and the formation of various derivatives (Okada & Kamiya, 1981).

Vibrational Spectroscopy and DFT Calculations

A study synthesized (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a compound related to this compound. The research utilized vibrational spectroscopy and DFT calculations to understand its structure and properties, which can be insightful for similar compounds (Arunagiri et al., 2018).

Metabolism Studies in Fungi

A study on the white rot fungus Bjerkandera adusta revealed the production of halogenated methoxybenzaldehyde metabolites, related to this compound. This research aids in understanding the metabolism of halogenated compounds in fungi (Beck et al., 2000).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For “4-Bromo-2-methoxybenzyl alcohol”, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

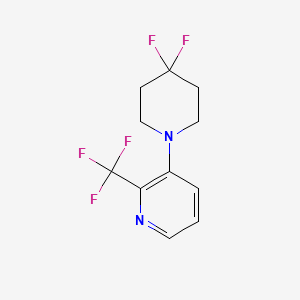

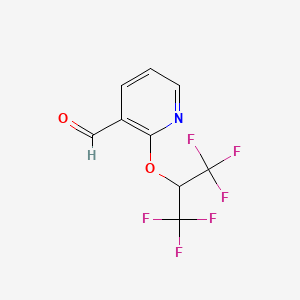

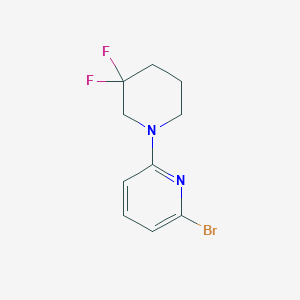

4-bromo-2-[(4-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-6-2-11(3-7-14)10-19-15-8-13(16)5-4-12(15)9-17/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSNVADCZREYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.